1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl-
Overview
Description
1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- is a heterocyclic compound with the molecular formula C10H11N3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- typically involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydroimidazoles, and substituted imidazoles, which can have varied applications in medicinal chemistry and materials science .
Scientific Research Applications
1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a pharmacophore in the development of new drugs, particularly for targeting enzymes and receptors.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites. It can also interact with receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)-1H-imidazol-2-amine
- 5-(4-Methoxyphenyl)-4-methyl-1H-imidazol-2-amine
- 4-(4-Methoxyphenyl)-1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines
Comparison: 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy in various applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1-methylimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-10(13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFMPLFLSGVDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362598 | |
Record name | 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190377-15-2 | |
Record name | 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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